Quantified Selectivity for CYP3A7 over CYP3A4 and CYP3A5
The target compound exhibits a quantifiable preference for CYP3A7 inhibition over CYP3A4 and CYP3A5. In recombinant enzyme assays, it demonstrates a time-dependent IC50 of 10.8 µM against CYP3A7, whereas its inhibition of CYP3A4 (IC50 = 64.8 µM) and CYP3A5 (IC50 = 23.4 µM) is notably weaker [1] [2]. This contrasts with many broad-spectrum azole inhibitors and highlights a distinct isozyme selectivity window.
| Evidence Dimension | Time-dependent CYP inhibition IC50 |
|---|---|
| Target Compound Data | CYP3A7 IC50 = 10.8 µM; CYP3A4 IC50 = 64.8 µM; CYP3A5 IC50 = 23.4 µM |
| Comparator Or Baseline | CYP3A4 (64.8 µM) and CYP3A5 (23.4 µM) inhibition by the same compound under the same assay family, used as the internal comparator. |
| Quantified Difference | CYP3A7 is inhibited 6.0-fold more potently than CYP3A4 and 2.2-fold more potently than CYP3A5. |
| Conditions | Recombinant human CYP enzymes, preincubated for 30 min with NADPH generating system, midazolam as substrate, LC-MS/MS analysis. |
Why This Matters
This preferential CYP3A7 inhibition profile allows researchers to probe fetal and neonatal drug metabolism pathways or design selective chemical probes, matters for which a non-selective in-class analog would be unsuitable.
- [1] BindingDB. BDBM50584760: IC50 for CYP3A7 and CYP3A4. Accessed 2026. View Source
- [2] BindingDB. PrimarySearch_ki for BDBM50584760: IC50 for CYP3A5. Accessed 2026. View Source
